molecular formula C20H24BrN3O5 B10934126 5-bromo-N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide

5-bromo-N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide

Cat. No.: B10934126
M. Wt: 466.3 g/mol
InChI Key: LNPAAAUKDNTOAX-HYARGMPZSA-N
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Description

5-BROMO-N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE: is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, an ethoxy group, and a morpholinoethoxy group attached to a phenyl ring, which is further connected to a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE typically involves the following steps:

    Formation of the hydrazone intermediate: The reaction begins with the condensation of 5-bromo-2-furoic acid hydrazide with 3-ethoxy-4-(2-morpholinoethoxy)benzaldehyde in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the hydrazone intermediate.

    Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure hydrazone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furohydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-BROMO-N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-furoic acid hydrazide
  • 3-Ethoxy-4-(2-morpholinoethoxy)benzaldehyde
  • 5-Bromo-N’-(3-ethoxy-2-hydroxybenzylidene)-2-furohydrazide

Uniqueness

Compared to similar compounds, 5-BROMO-N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE is unique due to the presence of both the morpholinoethoxy and furohydrazide moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24BrN3O5

Molecular Weight

466.3 g/mol

IUPAC Name

5-bromo-N-[(E)-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C20H24BrN3O5/c1-2-27-18-13-15(14-22-23-20(25)17-5-6-19(21)29-17)3-4-16(18)28-12-9-24-7-10-26-11-8-24/h3-6,13-14H,2,7-12H2,1H3,(H,23,25)/b22-14+

InChI Key

LNPAAAUKDNTOAX-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(O2)Br)OCCN3CCOCC3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(O2)Br)OCCN3CCOCC3

Origin of Product

United States

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